molecular formula C19H24N2O4 B2963789 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid CAS No. 1432060-33-7

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid

Cat. No.: B2963789
CAS No.: 1432060-33-7
M. Wt: 344.411
InChI Key: JUVUQAKNOFBBBO-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features an indole core substituted at the 5-position with a carboxylic acid group and at the 3-position with a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. The Boc group improves lipophilicity and prevents undesired reactions at the amine site .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-19(2,3)25-18(24)21-8-6-12(7-9-21)15-11-20-16-5-4-13(17(22)23)10-14(15)16/h4-5,10-12,20H,6-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVUQAKNOFBBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, and presenting relevant data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C13H21N3O4
Molecular Weight 255.31 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is linked to its structural features, particularly the indole core and the carboxylic acid group. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors, modulating their activity. The presence of the piperidine ring enhances this interaction by providing additional binding sites.

Biological Activity

Recent studies have highlighted several key areas of biological activity:

  • Antiviral Activity :
    • Compounds derived from indole have been shown to inhibit HIV integrase, with some derivatives exhibiting IC50 values as low as 0.13 μM. This suggests that modifications at the C3 position of the indole core can significantly enhance antiviral activity .
  • Anti-inflammatory Properties :
    • Indole derivatives have been identified as potent antagonists of cysteinyl leukotrienes (CysLTs), which play a crucial role in inflammatory processes. For instance, certain derivatives demonstrated IC50 values ranging from 0.0059 to 15 μM against CysLT receptors, indicating their potential as anti-inflammatory agents .
  • Antidiabetic Effects :
    • Aryl indole-2-carboxylic acids have shown promise as selective PPARγ modulators, which are important in the management of type 2 diabetes. In vivo studies demonstrated significant reductions in hyperglycemia in diabetic mouse models .

Case Study 1: Antiviral Efficacy

In a study evaluating various indole derivatives, it was found that modifications at specific positions on the indole ring enhanced their ability to inhibit HIV integrase. The introduction of hydrophobic groups at the C3 position improved binding affinity and increased inhibitory potency against integrase .

Case Study 2: Anti-inflammatory Activity

A series of synthesized compounds were tested for their ability to block CysLT receptors, with one compound demonstrating an IC50 value of 0.66 μM against CysLT1. This highlights the potential for developing new therapeutic agents targeting inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (μM)Reference
AntiviralHIV Integrase0.13
Anti-inflammatoryCysLT10.0059
AntidiabeticPPARγNot specified

Comparison with Similar Compounds

Key Features :

  • Indole scaffold : Facilitates π-π stacking interactions in biological systems.
  • Boc-protected piperidine : Balances steric bulk and synthetic versatility.

Comparison with Structural Analogs

3-(Piperidin-4-yl)-1H-indole-5-carboxylic Acid Hydrochloride

  • Structural Difference : Lacks the Boc group; instead, the piperidine is protonated as a hydrochloride salt.
  • Implications :
    • Solubility : The hydrochloride salt increases aqueous solubility compared to the Boc-protected analog .
    • Stability : The unprotected amine may react prematurely in synthetic pathways, limiting its utility in multi-step reactions.
    • Bioavailability : Protonated amines may exhibit altered membrane permeability compared to neutral Boc-protected forms.

1-(5-Carboxythiophen-2-yl)-1H-indole-5-carboxylic Acid (BA-3272)

  • Structural Difference : Replaces the Boc-piperidine with a carboxythiophene group.
  • Implications :
    • Electronic Properties : Thiophene’s electron-rich nature may alter binding interactions compared to the piperidine-Boc system.
    • Solubility : The additional carboxylic acid on the thiophene could enhance hydrophilicity but reduce passive diffusion .

2-{1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,3-thiazole-5-carboxylic Acid

  • Structural Differences :
    • Replaces indole with a thiazole ring.
    • Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc for piperidine protection.
  • Implications :
    • Deprotection : Fmoc is cleaved under basic conditions, whereas Boc requires acidic conditions, offering orthogonal protection strategies .
    • Aromatic Interactions : Thiazole’s smaller π-system may reduce stacking interactions compared to indole.

1-((2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic Acid

  • Structural Differences :
    • Oxazole replaces indole.
    • Contains a hydrophobic 4-isopropylphenyl group.
  • Target Binding: Oxazole’s polarity and hydrogen-bonding capacity differ from indole, affecting receptor affinity.

Comparative Data Table

Compound Name Core Structure Substituent(s) Protecting Group Molecular Weight (g/mol) Key Properties
Target Compound Indole Boc-piperidine, COOH Boc ~355.4 (calculated) High lipophilicity, stable
3-(Piperidin-4-yl)-1H-indole-5-carboxylic Acid HCl Indole Piperidine (HCl salt), COOH None 179.22 (base) High solubility, reactive amine
BA-3272 Indole Carboxythiophene, COOH None Not specified Enhanced hydrophilicity
Fmoc-piperidine-thiazole analog Thiazole Fmoc-piperidine, COOH Fmoc ~439.5 (calculated) Orthogonal deprotection
Oxazole-piperidine analog Oxazole Isopropylphenyl, COOH None Not specified High logP, hydrophobic

Research Implications

  • Synthetic Utility : The Boc group in the target compound offers stability during solid-phase peptide synthesis (SPPS) or other multi-step reactions, unlike unprotected amines .
  • Biological Interactions : Indole’s aromaticity may favor interactions with aromatic residues in enzymes or receptors, whereas oxazole/thiazole analogs might engage in dipole-driven binding .
  • Pharmacokinetics : The Boc group’s lipophilicity could prolong half-life in vivo but may require removal (e.g., via acidolysis) to activate the compound .

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